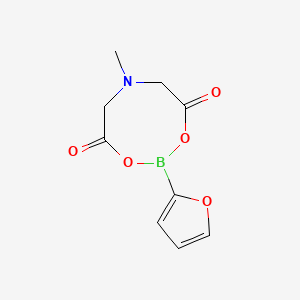

2-(Furan-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Description

2-(Furan-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS: 1104637-62-8) is a methyliminodiacetic acid (MIDA) boronate ester featuring a furan-2-yl substituent. Its molecular formula is C₉H₁₀BNO₅, with a molecular weight of 222.99 g/mol . MIDA boronates are renowned for their stability, crystallinity, and utility as air- and moisture-stable reagents in cross-coupling reactions like Suzuki-Miyaura couplings .

Properties

IUPAC Name |

2-(furan-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO5/c1-11-5-8(12)15-10(16-9(13)6-11)7-3-2-4-14-7/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZYBMSGFWTQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744077 | |

| Record name | 2-(Furan-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104637-62-8 | |

| Record name | 2-(Furan-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(Furan-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, also known as 2-Furanboronic acid MIDA ester, is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on recent research findings and case studies.

- Molecular Formula : CHBNO

- Molar Mass : 222.99 g/mol

- CAS Number : 1104637-62-8

- Melting Point : 130–135 °C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antibacterial properties and potential as an enzyme inhibitor.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

- Compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 3.62 to 7.14 µg/mL against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

- A study highlighted the potential of derivatives of furan-based compounds in inhibiting the main protease (Mpro) of SARS-CoV-2, with some derivatives exhibiting IC values as low as 1.55 µM . While not directly tested on Mpro, the structural similarities suggest potential for similar activity.

Case Study 1: Antibacterial Efficacy

A recent investigation into various furan derivatives revealed that a compound structurally related to this compound reduced biofilm formation by over 11% at 10× MIC against S. aureus . This finding underscores the compound's potential in treating biofilm-associated infections.

Case Study 2: Enzyme Inhibition against SARS-CoV-2

In a study focusing on COVID-19 treatments, derivatives similar to the compound were screened for their ability to inhibit SARS-CoV-2 Mpro. The best-performing derivative had an IC value of 10.76 µM and demonstrated low cytotoxicity in cell lines . This suggests that further exploration into the structure of this compound could yield promising antiviral agents.

Research Findings

Scientific Research Applications

Introduction to 2-(Furan-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

This compound (commonly referred to as MIDA boronate) is a boron-containing heterocyclic compound characterized by its unique structural features that include a furan ring and a dioxazaborocane framework. The empirical formula for this compound is C9H10BNO5, with a molecular weight of approximately 222.99 g/mol. Its structure contributes to significant chemical reactivity and potential biological activity, making it a subject of interest in various scientific applications.

Chemical Synthesis

One of the primary applications of MIDA boronates is in organic synthesis, particularly in cross-coupling reactions. MIDA boronates serve as stable surrogates for boronic acids in Suzuki cross-coupling reactions. This stability allows for easier handling and storage compared to traditional boronic acids, which can be unstable and challenging to work with under standard laboratory conditions. The use of MIDA boronates facilitates the formation of carbon-carbon bonds and is essential in the synthesis of complex organic molecules.

Key Reaction: Suzuki Cross-Coupling

The Suzuki cross-coupling reaction involving MIDA boronates typically follows these steps:

- Formation of the Palladium Complex : The MIDA boronate reacts with a palladium catalyst.

- Coupling Reaction : The complex undergoes oxidative addition with an organic halide.

- Product Formation : The final product is formed through reductive elimination.

Research indicates that compounds similar to this compound exhibit various biological activities. These activities may include antibacterial and antifungal properties due to their unique structural characteristics that allow them to interact with biological systems effectively.

Material Science

MIDA boronates are also explored in material science for their potential use in creating new materials with specific properties. Their ability to form stable complexes can be utilized in developing polymers and other materials that require precise chemical functionalities.

Pharmaceutical Applications

In pharmaceutical chemistry, MIDA boronates are valuable intermediates in drug development processes. They can be used to synthesize bioactive compounds that may have therapeutic effects against various diseases.

Case Study 1: Application in Drug Development

A study published in the Journal of Medicinal Chemistry highlighted the use of MIDA boronates in synthesizing novel anti-cancer agents. The researchers demonstrated that using MIDA boronate derivatives allowed for more efficient synthesis pathways while maintaining high yields and purity levels.

Case Study 2: Environmental Chemistry

Another research effort focused on the environmental implications of using MIDA boronates as intermediates in synthesizing biodegradable polymers. The findings indicated that these compounds could enhance the degradation rates of plastics when incorporated into polymer matrices.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-(furan-2-yl)-6-methyl-MIDA boronate with analogous derivatives:

Key Observations :

- In contrast, fluorophenyl derivatives (electron-withdrawing) may slow reactivity but improve stability .

- Molecular Weight : Halogenated analogs (e.g., bromophenyl) exhibit higher molecular weights due to heavy atoms, impacting solubility and purification .

- Heteroaromaticity : Pyridinyl and furanyl derivatives introduce nitrogen or oxygen heteroatoms, enabling unique interactions (e.g., hydrogen bonding or coordination to metal catalysts) .

Reactivity in Cross-Coupling Reactions

MIDA boronates are prized for their stability, but substituents critically influence reactivity:

- Furan-MIDA Boronate : Predicted to show enhanced reactivity due to the electron-rich furan ring, which may facilitate oxidative addition to palladium(0) centers. However, direct experimental data is lacking in the provided evidence.

- Halogenated Derivatives : Bromophenyl-MIDA boronates () are likely useful in iterative cross-couplings, leveraging halogen atoms for sequential functionalization.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Furan-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the formation of the MIDA boronate ester from the corresponding boronic acid or boronate precursor. The key steps include:

- Formation of the boronic acid or boronate intermediate (e.g., 2-furanboronic acid).

- Complexation with N-methyliminodiacetic acid (MIDA) to form the stable dioxazaborocane ring structure.

- Purification to isolate the MIDA boronate ester.

Detailed Synthetic Procedure

Synthesis from 2-Furanboronic Acid

A widely reported method starts with 2-furanboronic acid as the precursor. The preparation involves:

This method yields the MIDA boronate ester as a white powder with high purity and yield (often >70%). The reaction is typically performed under ambient atmosphere or inert gas depending on sensitivity.

Alternative Synthetic Routes

From Terminal Alkynes via Hydroboration and MIDA Esterification

- Terminal alkynes can be hydroborated with catecholborane under argon at 0 °C to form boronate intermediates.

- Subsequent addition of MIDA in DMSO at elevated temperature (80 °C) for 12–16 h yields the MIDA boronate ester.

- This route is useful for synthesizing various substituted MIDA boronates, including furan derivatives.

Use of Organolithium Intermediates

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO) | THF used for boronic acid handling; DMSO for MIDA complexation |

| Temperature | 23 °C for hydrolysis; 80–100 °C for MIDA ester formation | Elevated temperature promotes ring closure |

| Reaction Time | 20 min for hydrolysis; 12 h for esterification | Longer times ensure complete conversion |

| pH | Neutral (pH 7 phosphate buffer) during extraction | Maintains stability of boronate species |

| Atmosphere | Ambient or nitrogen/inert gas | Inert atmosphere preferred for sensitive steps |

Purification and Characterization

- Purification: Flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures or recrystallization from ethanol.

- Characterization: Melting point determination (130–135 °C), NMR spectroscopy, mass spectrometry, and elemental analysis confirm structure and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Hydrolysis and MIDA esterification | 2-Furanboronic acid | NaOH, MIDA, THF, DMSO | RT hydrolysis, 80–100 °C esterification, 12 h | ~70–95% | Most common, straightforward |

| Hydroboration of alkynes | Terminal alkynes | Catecholborane, MIDA, DMSO | 0 °C hydroboration, 80 °C esterification | Moderate to good | Versatile for substituted derivatives |

| Organolithium route | Furan + boronic ester | n-BuLi, MIDA, THF, DMSO | -80 °C lithiation, RT, 80 °C esterification | Good | Allows substitution control |

Q & A

Q. Advanced Characterization Techniques

- ¹H/¹³C NMR : Key peaks include methyl resonances at δ 2.54–2.63 ppm (CH₃) and boron-adjacent carbons at δ 47–64 ppm .

- ¹¹B NMR : A singlet near δ 11.1 ppm confirms boronate formation .

- HRMS : Use ESI+ mode to detect [M+H]+ ions (e.g., m/z 250.0895 for hydroxyl-substituted analogs) .

Purity Assurance : - HPLC with UV detection (λ = 254 nm) for >95% purity.

- Elemental analysis for C, H, N within ±0.4% of theoretical values .

How is this compound utilized in synthesizing bioactive heterocycles or pharmaceuticals?

Advanced Synthetic Applications

The furan-substituted MIDA boronate serves as a precursor for indole derivatives and kinase inhibitors. For example:

- Indole Synthesis : Coupling with 7-azaindole precursors under Pd catalysis yields 7-(furan-3-yl)-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole, a tubulin polymerization inhibitor .

- dCTP Pyrophosphatase Inhibitors : Derivatives like 2-(4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl) analogs show IC₅₀ values <100 nM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.